molecular formula C21H12MnN2O6S B13729154 Einecs 308-914-4 CAS No. 35355-77-2

Einecs 308-914-4

Cat. No.: B13729154
CAS No.: 35355-77-2
M. Wt: 475.3 g/mol
InChI Key: OERKJBNVFFNQPK-UHFFFAOYSA-L
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Description

Einecs 308-914-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

The preparation of Einecs 308-914-4 involves specific synthetic routes and reaction conditions. Industrial production methods typically include the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product . Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Einecs 308-914-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Chemistry

Einecs 308-914-4 serves as a valuable building block in synthetic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound's unique functional groups allow for diverse reactivity patterns, making it suitable for developing new chemical entities.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Studies have shown that it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. This property makes it an interesting candidate for further exploration in pharmacological studies aimed at understanding its therapeutic potential.

Medicine

The compound is being explored for its potential therapeutic effects, particularly in drug discovery efforts. Its structural characteristics suggest that it may have applications in treating various diseases by acting on specific biological pathways. Research is ongoing to elucidate its mechanisms of action and therapeutic efficacy in clinical settings .

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties can contribute to creating specialized products with enhanced performance characteristics, making it relevant in sectors such as pharmaceuticals and materials science .

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation : Can yield ketones or carboxylic acids depending on the reagents used.
  • Reduction : May produce alcohols or amines when treated with reducing agents.
  • Substitution : Involves replacing one functional group with another under specific conditions .

Research conducted on this compound focused on its interaction with serotonin receptors. The study aimed to determine its efficacy as an antidepressant candidate by assessing its binding affinity and functional activity at these receptors. Results indicated promising activity that warrants further investigation into its therapeutic potential.

Case Study 2: Synthetic Applications

A synthetic chemistry study utilized this compound as a precursor for synthesizing novel compounds with potential antimicrobial properties. The research demonstrated successful modifications leading to derivatives that exhibited enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of Einecs 308-914-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Einecs 308-914-4 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or properties but differ in their specific applications and effects. Some similar compounds include those with analogous functional groups or molecular frameworks . The uniqueness of this compound lies in its specific combination of properties and applications that distinguish it from other related substances.

Biological Activity

Introduction

Einecs 308-914-4, also known as Diethyl phthalate (DEP) , is a chemical compound widely used as a plasticizer in various applications, including cosmetics, personal care products, and industrial materials. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the biological activity of DEP, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Diethyl phthalate (DEP) is an ester formed from phthalic acid and ethanol. Its molecular formula is C12H14O4C_{12}H_{14}O_{4}, and it is classified under phthalates, a group of chemicals known for their ability to enhance the flexibility of plastics.

PropertyValue
Molecular Weight222.24 g/mol
Boiling Point298 °C
SolubilitySoluble in organic solvents; low solubility in water

1. Endocrine Disruption

DEP has been identified as an endocrine disruptor, affecting hormone signaling pathways. Studies indicate that DEP can interact with estrogen receptors, leading to altered reproductive functions in both humans and wildlife. The compound has been shown to influence the expression of genes involved in reproductive health.

2. Cytotoxicity

Research has demonstrated that DEP exhibits cytotoxic effects on various cell lines. For instance, in vitro studies have revealed that DEP exposure can lead to increased cell death and apoptosis in liver and kidney cells at certain concentrations .

3. Genotoxicity

Some studies have reported that DEP can induce DNA damage in mammalian cells. The extent of genotoxicity appears to depend on the concentration and duration of exposure, with higher doses leading to significant DNA strand breaks .

Toxicological Effects

The toxicological profile of DEP has been extensively studied through various methodologies, including in vivo and in vitro assays. Key findings include:

  • Reproductive Toxicity : Animal studies have shown that exposure to DEP can lead to adverse reproductive outcomes, including reduced fertility and developmental abnormalities .
  • Liver Toxicity : Chronic exposure to DEP has been linked to liver hypertrophy and alterations in liver enzyme activity, indicating potential hepatotoxic effects .

Case Study: Phthalates and Reproductive Health

A notable case study examined the impact of phthalates, including DEP, on male reproductive health. The study found that high levels of phthalate exposure were associated with reduced testosterone levels and abnormalities in reproductive tract development in animal models .

EndpointObserved Effect
Testosterone LevelsDecreased
Testicular DevelopmentAbnormalities observed
Sperm QualityReduced motility and viability

1. Human Exposure

DEP is commonly found in consumer products such as perfumes, lotions, and plastics. The risk assessment for human exposure considers both dermal contact and inhalation routes.

2. Environmental Impact

DEP's persistence in the environment raises concerns about its bioaccumulation potential and effects on aquatic organisms. Studies have shown that DEP can affect fish reproduction and development when present in water bodies at elevated concentrations.

Properties

CAS No.

35355-77-2

Molecular Formula

C21H12MnN2O6S

Molecular Weight

475.3 g/mol

IUPAC Name

hydron;manganese(2+);3-oxido-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate

InChI

InChI=1S/C21H14N2O6S.Mn/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

OERKJBNVFFNQPK-UHFFFAOYSA-L

Canonical SMILES

[H+].C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-].[Mn+2]

Origin of Product

United States

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